tBuO-EEA
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Overview
Description
tBuO-EEA: (tert-Butoxycarbonyl-ethoxyethoxyacetic acid) is a versatile chemical compound widely used in organic synthesis and pharmaceutical research. It is known for its stability and solubility, making it an essential intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: tBuO-EEA can be synthesized through a series of chemical reactions involving precursor compoundsThe reaction conditions must be carefully controlled to ensure high purity and yield of the final product .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously monitored. The process involves multiple purification steps to achieve the desired quality and stability of the compound .
Chemical Reactions Analysis
Types of Reactions: tBuO-EEA undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It participates in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and thiols are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: tBuO-EEA is used as a protecting group in peptide synthesis, allowing for selective reactions without interfering with other functional groups. It is also employed in the synthesis of complex organic molecules .
Biology: In biological research, this compound is used to modify peptides and proteins, enhancing their stability and solubility. It is also utilized in the development of novel drug delivery systems .
Medicine: this compound plays a crucial role in the synthesis of pharmaceutical intermediates, contributing to the development of new therapeutic agents. Its stability and reactivity make it valuable in medicinal chemistry.
Industry: Industrially, this compound is used in the production of polymers and other advanced materials. Its ability to undergo various chemical reactions makes it a versatile building block in material science.
Mechanism of Action
tBuO-EEA exerts its effects through the modification of amino acid side chains, protecting them from non-specific modifications or degradation during chemical reactions. This protection allows for selective reactions, enhancing the efficiency and yield of the desired products. The molecular targets include amino acids and peptides, where this compound forms stable complexes, preventing unwanted side reactions .
Comparison with Similar Compounds
tBuO-Ste-Glu (AEEA-AEEA-OH)OtBu: Used in peptide synthesis as a side chain protecting group.
Fmoc-Lys (tBuO-Ara-Glu (AEEA-AEEA)-OtBu)-OH: A pharmaceutical intermediate with applications in drug development
Uniqueness: tBuO-EEA stands out due to its excellent solubility and stability, making it highly effective in protecting amino acid side chains during synthesis. Its versatility in undergoing various chemical reactions further enhances its utility in both research and industrial applications .
Properties
IUPAC Name |
2-[2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]ethoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O5/c1-10(2,3)15-7-6-13-4-5-14-8-9(11)12/h4-8H2,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKUFNNCQLQEAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCCOCCOCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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